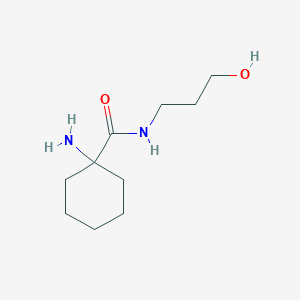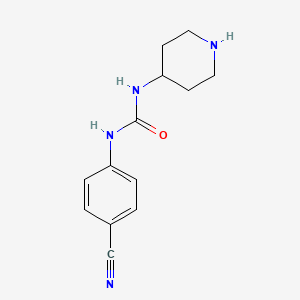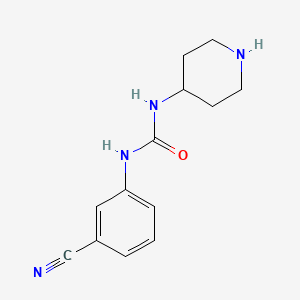![molecular formula C12H14N2O3S B7541237 1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541237.png)
1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid, also known as MTIPP, is a compound that has gained significant attention in the field of neuroscience research. It is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7) and has shown promising results in preclinical studies as a potential treatment for various neurological disorders.
Mécanisme D'action
1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid acts as an antagonist of mGluR7, which is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release. The binding of this compound to mGluR7 inhibits its activity, leading to a reduction in the release of glutamate and GABA. This reduction in neurotransmitter release can lead to a reduction in neuronal excitability and can have a positive effect on the symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can modulate the activity of mGluR7, leading to a reduction in the release of glutamate and GABA. This reduction in neurotransmitter release can have a positive effect on the symptoms associated with neurological disorders such as depression, anxiety, addiction, and pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid has several advantages for lab experiments. It is a selective antagonist of mGluR7 and has shown promising results in preclinical studies as a potential treatment for various neurological disorders. However, the synthesis method for this compound is complex and requires expertise in organic chemistry. Additionally, the effects of this compound on humans are not yet fully understood, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid. One area of focus is the development of more efficient synthesis methods for this compound. Another area of focus is the investigation of the effects of this compound on different neurological disorders and the identification of potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of this compound in humans and to develop potential clinical applications.
Méthodes De Synthèse
1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires expertise in organic chemistry. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, addiction, and pain. Preclinical studies have shown that this compound can modulate the activity of mGluR7, which is involved in regulating the release of neurotransmitters such as glutamate and GABA. This modulation can lead to a reduction in neuronal excitability and can have a positive effect on the symptoms associated with neurological disorders.
Propriétés
IUPAC Name |
1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8-13-9(7-18-8)4-5-11(15)14-6-2-3-10(14)12(16)17/h4-5,7,10H,2-3,6H2,1H3,(H,16,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFGTJUICSLZQQ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=CC(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C=C/C(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541160.png)
![3-[(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)amino]propanoic acid](/img/structure/B7541162.png)
![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7541171.png)

![2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7541179.png)
![3-amino-N-[3-(2-methylpropoxy)propyl]propanamide](/img/structure/B7541181.png)


![2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B7541208.png)


![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B7541226.png)
![1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)
